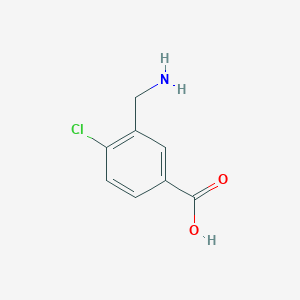

4-Chloro-3-aminomethylbenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Organic and Medicinal Chemistry Research

Substituted benzoic acids are pivotal in both organic and medicinal chemistry. In organic synthesis, they serve as versatile precursors for a multitude of more complex molecules. The reactivity of both the carboxylic acid group and the aromatic ring can be fine-tuned by the nature and position of the substituents. This allows for the strategic construction of intricate molecular architectures.

In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical agents. The substituents on the benzene (B151609) ring play a crucial role in determining the molecule's biological activity by influencing its size, shape, polarity, and ability to interact with biological targets. ontosight.ai For instance, derivatives of 3-(aminomethyl)benzoic acid have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Furthermore, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, indicating their therapeutic potential against cancer and infectious diseases. nih.gov The acidity of the benzoic acid can also be modulated by substituents, which is a critical factor for drug absorption and distribution. Electron-withdrawing groups, for example, tend to increase the acidity of benzoic acids. libretexts.orglibretexts.org

Structural Classification and Nomenclature of Halogenated and Aminomethylated Benzoic Acid Analogues

Halogenated and aminomethylated benzoic acid analogues are classified based on the type and position of the substituents on the benzene ring. The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

Halogenated Benzoic Acids: These compounds contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene ring. The position of the halogen is indicated by a number, and if there are multiple halogens, prefixes like "di-," "tri-," etc., are used. For example, 4-chlorobenzoic acid has a chlorine atom at the fourth carbon of the benzene ring relative to the carboxyl group. The introduction of halogen atoms can significantly alter the electronic properties and lipophilicity of the molecule. nih.gov

Aminomethylated Benzoic Acids: These analogues feature an aminomethyl group (-CH2NH2) as a substituent. The position of this group is also denoted by a number. For instance, 4-aminomethylbenzoic acid (PAMBA) has the aminomethyl group at the para-position. wikipedia.org This group can act as a mimic for the spatial configuration of a dipeptide. nih.gov

4-Chloro-3-aminomethylbenzoic Acid: This specific compound is a bifunctional derivative, containing both a chlorine atom and an aminomethyl group. Its IUPAC name clearly indicates a benzoic acid backbone with a chlorine atom at position 4 and an aminomethyl group at position 3.

The interplay of these different functional groups on the benzoic acid core gives rise to a diverse range of chemical properties and potential applications.

Rationale for Advanced Academic Investigation of this compound and Related Structures

The unique structural features of this compound make it a compelling subject for advanced academic investigation. The presence of a halogen, an amino group, and a carboxylic acid on the same aromatic ring creates a molecule with multiple reactive sites and the potential for diverse chemical transformations.

The rationale for its study can be summarized as follows:

Synthetic Utility: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The different functional groups can be selectively modified to build a variety of molecular scaffolds.

Medicinal Chemistry Potential: The combination of a halogen and an aminomethyl group on a benzoic acid core is a feature found in some biologically active compounds. Research into this and related structures could lead to the discovery of new therapeutic agents. For example, similar structures like 4-chloro-3-sulfamoylbenzoic acid have shown antibacterial activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain insights into the structural requirements for a desired pharmacological effect. This is a fundamental approach in drug discovery.

Material Science Applications: The ability of benzoic acid derivatives to form ordered structures through hydrogen bonding makes them interesting candidates for the development of new materials with specific properties.

In essence, the academic investigation of this compound is driven by its potential to contribute to advancements in organic synthesis, medicinal chemistry, and material science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-(aminomethyl)-4-chlorobenzoic acid |

InChI |

InChI=1S/C8H8ClNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,4,10H2,(H,11,12) |

InChI Key |

NNWXKXCUGXBRHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CN)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Aminomethylbenzoic Acid

Strategies for the Positional Introduction of Chloro and Aminomethyl Functionalities on Benzoic Acid Scaffolds

The regiochemistry of the final product is critically dependent on the order of substituent introduction and the directing effects of the groups present on the aromatic ring at each stage. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, an amino group is strongly activating and ortho-, para-directing, though it is often protonated under acidic conditions, becoming a deactivating, meta-director. These electronic properties are fundamental to designing a successful synthesis.

One common approach involves starting with a benzoic acid derivative that already contains the chloro substituent and another functional group that can be converted into the aminomethyl moiety.

A direct method for introducing the aminomethyl group is through the ammonification (or ammonolysis) of a benzylic halide. In this context, the logical precursor would be 4-chloro-3-(chloromethyl)benzoic acid. The reaction involves the nucleophilic substitution of the benzylic chlorine by ammonia.

This reaction is typically carried out using aqueous or alcoholic ammonia, sometimes under pressure and at elevated temperatures. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amine by-products, where the initially formed primary amine reacts with additional molecules of the benzylic halide. The use of a large excess of ammonia can help to minimize the formation of these impurities, favoring the desired primary amine.

| Reaction Step | Description | Key Considerations |

| Starting Material | 4-chloro-3-(chloromethyl)benzoic acid | Reactivity of the benzylic halide is crucial. |

| Reagent | Ammonia (NH₃) | A large excess is used to promote primary amine formation. |

| Reaction Type | Nucleophilic Substitution | Ammonolysis of a benzyl chloride. |

| Potential By-products | Secondary and tertiary amines, benzylic alcohol (from hydrolysis). | Purification can be challenging. |

While the name suggests a direct route, the synthesis of 4-chloro-3-aminomethylbenzoic acid can be achieved from a cyano-substituted precursor. A more direct and common pathway than "hydrolysis and ammonization" is the chemical reduction of a nitrile (cyano group). This strategy involves the synthesis of 4-chloro-3-cyanobenzoic acid, followed by its reduction.

The reduction of the nitrile to a primary amine can be accomplished using various methods, most notably catalytic hydrogenation. This process typically employs catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although this method is less common on an industrial scale due to its high reactivity and the need for anhydrous conditions.

A plausible synthetic sequence is outlined below:

Preparation of Precursor : Synthesis of 4-chloro-3-cyanobenzoic acid.

Reduction : Catalytic hydrogenation of the cyano group to an aminomethyl group.

| Catalyst | Reducing Agent | Typical Conditions | Advantages |

| Raney Nickel | H₂ gas | Moderate temperature and pressure, alcoholic solvent (e.g., ethanol). | Cost-effective, widely used. |

| Palladium on Carbon (Pd/C) | H₂ gas | Can often be performed at lower pressures than Raney Ni. | High activity, good selectivity. |

| Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous ether or THF solvent, followed by aqueous workup. | Powerful reducing agent, effective for various nitriles. |

Another versatile method for synthesizing the aminomethyl group is through reductive amination of an aldehyde. This pathway begins with the preparation of 4-chloro-3-formylbenzoic acid. The aldehyde is then reacted with hydroxylamine (NH₂OH) to form an oxime intermediate. In the final step, this oxime is reduced to the target primary amine.

Reaction Scheme:

Oxime Formation : 4-chloro-3-formylbenzoic acid + NH₂OH → 4-chloro-3-((hydroxyimino)methyl)benzoic acid

Hydrogenation : 4-chloro-3-((hydroxyimino)methyl)benzoic acid + H₂/Catalyst → this compound

| Reaction Stage | Reagents | Intermediate/Product | Key Features |

| Oxime Formation | 4-chloro-3-formylbenzoic acid, Hydroxylamine (NH₂OH) | 4-chloro-3-((hydroxyimino)methyl)benzoic acid (Oxime) | Typically a high-yielding condensation reaction. |

| Oxime Reduction | H₂ gas, Catalyst (e.g., Pd/C, Raney Ni) | This compound | Clean reduction to the primary amine. |

An alternative synthetic design would involve introducing the chlorine atom onto a pre-existing aminomethylated benzoic acid scaffold, such as 3-(aminomethyl)benzoic acid. This approach relies on electrophilic aromatic substitution, specifically chlorination. However, this route presents significant regiochemical challenges.

The benzoic acid ring in 3-(aminomethyl)benzoic acid is substituted with a meta-directing group (the carboxylic acid) and what would be an ortho-, para-directing group (the aminomethyl group). However, under the acidic conditions often required for electrophilic halogenation (e.g., Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃), the amino group would be protonated to form an ammonium salt (-CH₂NH₃⁺). This ammonium group is deactivating and meta-directing.

With two meta-directing groups at positions 1 and 3, the incoming electrophile (Cl⁺) would be directed to the positions meta to both, which are positions 5 and, to a lesser extent due to steric hindrance, position 2. Chlorination at the desired position 4 (ortho to the carboxyl group and para to the aminomethyl group) would be a minor product, if formed at all. Therefore, direct chlorination of 3-(aminomethyl)benzoic acid is not a viable route for the synthesis of this compound.

A robust and widely applicable synthetic strategy starts with a precursor where the nitrogen functionality is present as a nitro group. The compound 4-chloro-3-nitrobenzoic acid is a readily available starting material, which can be prepared by the nitration of p-chlorobenzoic acid. prepchem.com The challenge then becomes the conversion of the nitro group at position 3 into an aminomethyl group.

A direct, single-step reduction of a nitro group to an aminomethyl group is not a standard transformation. Therefore, a multi-step sequence is required. One of the most logical pathways involves converting the nitro group into a nitrile, which can then be reduced.

This multi-step synthesis can be outlined as follows:

Nitro Reduction : The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group to yield 3-amino-4-chlorobenzoic acid. This is a standard transformation commonly achieved by catalytic hydrogenation (H₂ with Pd/C, PtO₂) or by using metals in acidic solution (e.g., Sn/HCl, Fe/HCl). rsc.org

Diazotization : The resulting aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C).

Sandmeyer Reaction : The diazonium salt is then displaced by a cyano group using a copper(I) cyanide (CuCN) catalyst. This reaction yields 4-chloro-3-cyanobenzoic acid.

Nitrile Reduction : Finally, the cyano group is reduced to the aminomethyl group using methods described previously (see section 2.1.1.2), such as catalytic hydrogenation, to afford the final product, this compound.

| Step | Reaction | Key Reagents | Intermediate |

| 1 | Reduction of Nitro Group | H₂/Pd/C or Fe/HCl | 3-amino-4-chlorobenzoic acid |

| 2 | Diazotization | NaNO₂, HCl (aq) | 4-chloro-3-carboxybenzenediazonium chloride |

| 3 | Sandmeyer Reaction | CuCN | 4-chloro-3-cyanobenzoic acid |

| 4 | Reduction of Nitrile | H₂/Raney Ni | This compound |

This pathway, while involving multiple steps, is highly effective because each transformation is a well-established and reliable chemical reaction, allowing for controlled and regioselective synthesis of the target molecule.

Amination Reactions on Halogenated or Cyano-Substituted Precursors

Reaction Optimization and Process Chemistry Studies

Catalyst selection is a critical determinant of reaction pathways in the synthesis of this compound. Different catalysts can significantly alter the selectivity and yield of the desired product.

One notable catalytic approach involves the use of urotropin in the ammonolysis of a chloromethyl benzoic acid intermediate. The presence of urotropin as a catalyst facilitates the reaction under milder temperature conditions. google.com This catalytic system is particularly effective in reducing the formation of common by-products such as secondary and tertiary amines, as well as hydroxylated impurities. google.com By directing the reaction towards the primary amine, urotropin enhances the purity of the crude product, often requiring only a single recrystallization to achieve high purity. google.com The use of urotropin has been shown to increase both the quality and the yield of the final aminomethylbenzoic acid product. google.com

Another effective catalyst system employs Ruthenium on Carbon (Ru-C) for reductive amination. In a synthesis starting from 4-formyl benzoic acid, the intermediate is treated with aqueous ammonia and 5% Ru-C in an autoclave. chemicalbook.com This heterogeneous catalyst is robust and facilitates the reaction under hydrogen pressure, leading to high yields of the final product. One documented procedure reports a yield of 93.6% for 4-aminomethyl benzoic acid using this method. chemicalbook.com

Table 1: Comparison of Catalyst Systems

| Catalyst | Precursor | Reaction Type | Key Advantages | Reported Yield |

|---|---|---|---|---|

| Urotropin | p-Chloromethylbenzoic acid | Ammonolysis | Reduces secondary/tertiary amine and hydroxylated by-products; allows for milder conditions. google.com | High google.com |

| 5% Ru-C | 4-formyl benzoic acid derivative | Reductive Amination | High efficiency and product yield. chemicalbook.com | 93.6% chemicalbook.com |

The choice of solvent plays a significant role in synthesis by affecting reactant solubility, reaction rates, and even the product distribution. In the synthesis of this compound and its analogs, various solvents are employed.

In a preparatory step involving the hydrolysis of p-cyanobenzyl chloride to p-chloromethylbenzoic acid, a mixture of sulfuric acid and water is used. google.com For this hydrolysis, the addition of glacial acetic acid can be employed to increase the solubility of the starting material, thereby improving the reaction rate. google.com

For the reductive amination step catalyzed by Ru-C, the reaction is typically carried out in an aqueous medium, specifically with 28% aqueous ammonia , which serves as both a solvent and a reactant. chemicalbook.com In other synthetic steps, such as the formation of an intermediate from 4-formyl benzoic acid, methanol is used as the solvent for a reflux reaction. chemicalbook.com The polarity and protic nature of these solvents are crucial for dissolving the ionic intermediates and facilitating the desired chemical transformations.

Precise control over temperature and pressure is essential for achieving optimal yields and minimizing by-product formation. The specific parameters are highly dependent on the chosen synthetic route and catalyst.

For the Ru-C catalyzed reductive amination, the reaction is conducted under elevated temperature and pressure. The process typically involves heating the reaction mixture in an autoclave to an external temperature of 150-160 °C . chemicalbook.com An initial hydrogen pressure of 10 kg/cm ² is applied, which increases to approximately 21 kg/cm ² upon heating. chemicalbook.com The reaction is maintained under these conditions for around 9 hours to ensure complete conversion. chemicalbook.com In contrast, synthetic methods utilizing urotropin as a catalyst can be carried out at lower, more moderate temperatures. google.com

Table 2: Optimized Reaction Parameters

| Catalyst System | Parameter | Value/Range | Reference |

|---|---|---|---|

| Ru-C / Hydrogenation | Temperature | 150-160 °C | chemicalbook.com |

| Initial Pressure | 10 kg/cm² | chemicalbook.com | |

| Pressure Upon Heating | 21 kg/cm² | chemicalbook.com |

A key challenge in the synthesis of primary amines like this compound is the formation of over-alkylated and other side products. Common impurities include secondary and tertiary amines, which arise from the reaction of the primary amine product with the starting halide intermediate, and hydroxymethyl benzoic acid, resulting from hydrolysis. google.com

In the Ru-C catalyzed synthesis of the related 4-aminomethyl benzoic acid, analysis by HPLC confirmed the formation of by-products, including 4-hydroxymethyl benzoic acid (3.6%) and 4-methyl benzoic acid (2.5%) . chemicalbook.com The mitigation of these impurities relies on optimizing reaction conditions and subsequent purification steps, such as recrystallization, to isolate the target compound with high purity. google.com

Derivatization Reactions of this compound

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, allows for a wide range of derivatization reactions at either functional group.

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are important intermediates in various synthetic applications.

Esterification: The conversion of the carboxylic acid to its corresponding ester, such as a methyl ester, can be achieved using several standard methods. A common and efficient procedure for the esterification of amino acids involves reaction with an alcohol, like methanol, in the presence of an activating agent such as trimethylchlorosilane (TMSCl). nih.gov This method is known for its mild reaction conditions, typically proceeding at room temperature, and results in good to excellent yields of the amino acid ester hydrochloride salt. nih.gov

Amide Bond Formation: The synthesis of amides from the carboxylic acid group requires activation to facilitate nucleophilic attack by an amine. This is typically accomplished using coupling reagents. luxembourg-bio.com A classic reagent is dicyclohexylcarbodiimide (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is then readily attacked by an amine to form the desired amide bond, with dicyclohexylurea (DCU) precipitating as a by-product. luxembourg-bio.com To suppress potential side reactions and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com More modern reagents, such as propylphosphonic anhydride (T3P), also enable efficient amide bond formation under mild conditions. organic-chemistry.org

Transformations Involving the Primary Amine Functional Group (e.g., Acylation, Guanidinylation, Schiff Base Formation)

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.

Acylation: The primary amine readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically performed in the presence of a base to neutralize the generated acid, yields N-substituted amides. libretexts.orglibretexts.orgchemguide.co.uk The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent in a nucleophilic addition-elimination mechanism. libretexts.org This transformation is generally high-yielding and chemoselective for the amine, as the carboxylic acid is a weaker nucleophile, and the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.orgunizin.org

Guanidinylation: The conversion of the primary amine to a guanidinium group is another important transformation. This is achieved by reacting this compound with a suitable guanidinylating agent. A variety of such reagents exist, including N,N'-di-Boc-N"-triflyl-guanidine, which is known for its high reactivity and ability to guanidinylate even unreactive aromatic amines. google.com Other common reagents include 1-amidinopyrazole hydrochloride and polymer-bound thioureas. tcichemicals.comsigmaaldrich.comorganic-chemistry.org The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the guanidinylating reagent. rsc.org This modification significantly alters the basicity and hydrogen bonding capabilities of the molecule.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netlibretexts.org This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. researchgate.netmasterorganicchemistry.com The reaction is reversible and the rate is often optimal at a mildly acidic pH of around 5. libretexts.org Schiff bases derived from aminobenzoic acids have been synthesized by refluxing the amine with the corresponding aldehyde or ketone in a suitable solvent like ethanol. rjptonline.org This reaction provides a straightforward method for introducing a wide variety of substituents onto the aminomethyl nitrogen. peerj.com

| Transformation | Reagent Class | Product | Key Conditions |

|---|---|---|---|

| Acylation | Acid Chlorides, Acid Anhydrides | N-acyl amide | Presence of a non-nucleophilic base (e.g., pyridine) |

| Guanidinylation | N,N'-di-Boc-N"-triflyl-guanidine, S-methylisothiourea derivatives | Guanidine | Often performed at room temperature in various solvents |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Mildly acidic conditions (pH ~5), often with heating |

Electrophilic and Nucleophilic Aromatic Substitutions on the Chloro-Substituted Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the combined electronic effects of the chloro, aminomethyl, and carboxyl groups. vedantu.com

-Cl (Chloro): This group is deactivating due to its inductive electron-withdrawing effect but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion). unizin.orglibretexts.org

-COOH (Carboxyl): This is a deactivating group through both inductive and resonance effects, and it is a meta-director. unizin.orglibretexts.org

-CH₂NH₂ (Aminomethyl): This group's effect is more complex. The methylene (-CH₂) is weakly activating and ortho, para-directing. However, the amine is basic and under the strongly acidic conditions often required for SEAr, it will be protonated to form the -CH₂NH₃⁺ group. This ammonium group is strongly deactivating and meta-directing. youtube.com

The positions open for substitution are C-2, C-5, and C-6. Given the directing effects, the outcome is a competition. The deactivating nature of the -COOH and protonated aminomethyl groups will generally make the ring less reactive than benzene. unizin.org The chloro group directs ortho (to C-5) and para (to C-2). The carboxyl group directs meta (to C-5). The protonated aminomethyl group directs meta (to C-5). Therefore, the C-5 position is the most likely site for electrophilic attack, as it is favored by all three substituents.

| Substituent | Position on Ring | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta (to C-3, C-5) |

| -CH₂NH₃⁺ (under acidic conditions) | 3 | Strongly Deactivating | Meta (to C-1, C-5) |

| -Cl | 4 | Deactivating | Ortho, Para (to C-3, C-5 and C-2) |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like chlorine) and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In this compound, the chlorine atom at C-4 can act as a leaving group. The carboxylic acid group at C-1 is electron-withdrawing but is meta to the chlorine, which does not allow it to effectively stabilize the intermediate via resonance. libretexts.org The aminomethyl group at C-3 is electron-donating. Therefore, the substrate is not strongly activated towards the classical SNAr addition-elimination mechanism. researchgate.net While reactions may be possible under harsh conditions or with very strong nucleophiles, they are expected to be significantly slower than in substrates like 2,4-dinitrochlorobenzene. researchgate.net

Stereoselective Synthesis of Complex Architectures using this compound as a Chiral or Achiral Building Block

While this compound possesses versatile functional handles (amine and carboxylic acid) that are frequently utilized in the construction of complex molecules, specific examples of its use as a core building block in stereoselective synthesis are not extensively documented in readily available literature.

The molecule itself is achiral. However, it could be incorporated into larger, chiral structures. For instance, the amine or carboxylic acid could be coupled with chiral synthons. The resulting diastereomers could then be separated, or the reaction could be carried out with a chiral auxiliary to induce stereoselectivity. The rigid, substituted benzene ring provides a well-defined scaffold for orienting appended groups in three-dimensional space. In principle, derivatives of this compound could be used in areas such as peptide synthesis or as ligands for asymmetric catalysis, but specific, published applications in stereoselective synthesis leading to complex architectures remain specialized.

Advanced Theoretical and Computational Chemistry Investigations of 4 Chloro 3 Aminomethylbenzoic Acid

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure, electronic properties, and spectroscopic signatures.

Electronic Structure Elucidation and Frontier Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic character of a molecule is dictated by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aklectures.com The HOMO is the orbital that acts as an electron donor (a Lewis base), while the LUMO is the orbital that acts as an electron acceptor (a Lewis acid). aklectures.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For 4-chloro-3-aminomethylbenzoic acid, the HOMO would likely be localized on the electron-rich aminomethyl group and the benzene (B151609) ring, while the LUMO would be associated with the electron-withdrawing carboxylic acid group and the chloro-substituted aromatic ring. Density Functional Theory (DFT) calculations can provide precise energy values for these orbitals. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. youtube.com

Table 1: Representative Frontier Molecular Orbital Data Note: The following data is representative for a substituted benzoic acid and illustrates typical values obtained from DFT calculations.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicates high kinetic stability and low reactivity. |

Molecular Geometry Optimization and Conformational Analysis (e.g., using DFT methods like M062X/6-311++G(d,p))

To predict the most stable three-dimensional arrangement of atoms in this compound, its geometry must be optimized. This process involves finding the coordinates that correspond to the minimum energy on the potential energy surface. Density Functional Theory (DFT) methods are widely used for this purpose due to their balance of accuracy and computational cost.

The M06-2X functional, combined with a large basis set like 6-311++G(d,p), is particularly well-suited for non-covalent interactions and provides reliable geometries for organic molecules. researchgate.net Conformational analysis is also crucial, as rotation around single bonds (e.g., the C-C bond of the carboxylic acid and the C-N bond of the aminomethyl group) can lead to different stable conformers. The relative energies of these conformers determine their population at a given temperature. For similar molecules, studies have shown that different conformers can exist, with energy differences often being small. nih.gov

Table 2: Representative Optimized Geometrical Parameters Note: This table presents typical bond lengths and angles for a substituted benzoic acid derivative, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-Cl | 1.75 Å |

| C-COOH | 1.49 Å | |

| C-CH₂NH₂ | 1.51 Å | |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-COOH | 120.5° | |

| O=C-O | 123.0° |

Prediction of Spectroscopic Properties (e.g., GIAO NMR calculations, vibrational frequencies for IR and Raman)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a molecule's vibrational modes can be determined. nih.govresearchgate.net For this compound, characteristic frequencies would include C=O stretching from the carboxylic acid, N-H bending from the amino group, and C-Cl stretching.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated that often show excellent agreement with experimental results, aiding in structure elucidation.

Table 3: Representative Predicted Vibrational Frequencies Note: These are illustrative frequencies for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |

| O-H Stretch | Carboxylic Acid | ~3400 | IR |

| N-H Stretch | Amino Group | ~3300 | IR |

| C=O Stretch | Carboxylic Acid | ~1700 | IR, Raman |

| N-H Bend | Amino Group | ~1600 | IR |

| C-Cl Stretch | Chloro Group | ~750 | IR, Raman |

Thermochemical and Kinetic Studies

Beyond static properties, computational chemistry can explore the energetics and dynamics of chemical processes.

Determination of Enthalpies of Formation and Energetics of Phase Transitions (e.g., sublimation, combustion)

Thermochemical properties, such as the standard enthalpy of formation (ΔH_f°), are crucial for understanding the stability and energy content of a compound. High-level computational methods can predict these values with chemical accuracy. These calculations typically involve determining the total electronic energy and adding thermal corrections.

Table 4: Representative Thermochemical Data Note: This data is hypothetical and serves to illustrate the types of thermochemical properties that can be calculated.

| Property | Value (kJ/mol) | Method of Determination |

| Enthalpy of Formation (gas) | -450 | Computational (e.g., G3/G4 theory) |

| Enthalpy of Sublimation | 120 | Estimated from molecular structure |

| Enthalpy of Combustion | -3500 | Calculated from enthalpy of formation |

Elucidation of Reaction Mechanisms through Kinetic Modeling (e.g., nucleophilic substitution kinetics, rate-determining step analysis, Hammett and Brønsted plots)

Kinetic modeling allows for the investigation of reaction mechanisms, transition states, and reaction rates. For this compound, a key area of study would be reactions involving its functional groups, such as nucleophilic substitution on the aromatic ring.

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of benzene derivatives. wikipedia.org The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant. libretexts.org

The chloro group is electron-withdrawing (positive σ value), which would increase the rate of nucleophilic aromatic substitution.

The aminomethyl group (-CH₂NH₂) is generally considered electron-donating. Its effect would depend on the reaction type and conditions.

By plotting log(k/k₀) against known σ values for a series of related reactions, a Hammett plot can be generated. The slope (ρ) reveals the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. utexas.edu This type of analysis is essential for determining the rate-determining step and understanding the electronic demands of the reaction mechanism.

Table 5: Hammett Substituent Constants (σ) Note: These are standard values for substituents relevant to this compound.

| Substituent | Position | σ Value | Electronic Effect |

| -Cl | meta | +0.37 | Electron-withdrawing |

| -CH₂NH₂ | meta | ~ -0.05 | Weakly electron-donating |

An extensive review of scientific literature and computational chemistry databases has been conducted to gather information for an article on the "," as per the requested outline.

Despite a thorough search, no specific computational studies, including Structure-Activity Relationship (SAR) analyses, ligand binding site characterizations, or molecular docking simulations, were found for the chemical compound This compound .

The search did yield computational research on related aminobenzoic acid derivatives, providing insights into the methodologies that would be applied to study this compound. These studies demonstrate the use of computational tools to:

Determine physicochemical properties such as pKa values. nih.govacs.org

Simulate interactions with biological macromolecules like the ribosome and DNA. nih.govacs.orgnih.gov

Predict binding affinities and modes of interaction with protein targets through molecular docking. researchgate.net

However, in strict adherence to the user's request to focus solely on this compound, and to not introduce information or examples outside this specific scope, it is not possible to generate the requested article. The foundational research data for the specified sections and subsections concerning this particular compound is not available in the public domain based on the conducted searches.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of specific research findings for this compound in the scientific literature.

Role of 4 Chloro 3 Aminomethylbenzoic Acid As a Chemical Building Block and Scaffold

Precursor in the Synthesis of Diverse Organic Molecules

The structural framework of 4-chloro-3-aminomethylbenzoic acid, particularly the 3-amino-4-chlorobenzoic acid core, serves as a valuable precursor in the synthesis of a variety of organic molecules. While direct applications of this compound as a starting material are not extensively documented in publicly available literature, the utility of the closely related 3-nitro-4-chlorobenzoic acid scaffold in synthetic chemistry provides strong evidence for its potential.

For instance, 3-nitro-4-chlorobenzoic acid is a key starting material in the synthesis of complex benzamide derivatives. A notable example is the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. google.com In this multi-step synthesis, the carboxylic acid group of 3-nitro-4-chlorobenzoic acid is first activated and then reacted with an aniline derivative to form an amide bond. Subsequently, the nitro group is reduced to an amine, yielding the final product. This synthetic strategy highlights how the functional groups on the benzoic acid ring can be selectively manipulated to build more complex structures.

Similarly, the synthesis of various N-aryl amides has been achieved from nitroarenes and acyl chlorides, further demonstrating the versatility of this type of scaffold. rsc.org The conversion of a nitro-substituted benzoic acid to its amino derivative is a common and efficient synthetic transformation.

Based on these examples, this compound is poised to be a highly useful precursor. The presence of the aminomethyl group, in addition to the carboxylic acid and the chloro substituent, offers three distinct points for chemical modification, enabling the synthesis of a wide array of diverse organic molecules.

Applications in Peptidomimetic and Pseudopeptide Synthesis and Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides, but with improved stability and bioavailability. The design and synthesis of peptidomimetics are crucial in drug discovery. While direct evidence for the use of this compound in this context is limited, the closely related non-chlorinated analog, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has been successfully employed as a building block for pseudopeptide synthesis. researchgate.net

The trifunctional nature of AmAbz allows for its incorporation into peptide chains, where it can act as a scaffold to introduce branching or to constrain the peptide's conformation. researchgate.net The synthesis of a branched pseudopeptide has been demonstrated using AmAbz, where different peptide fragments were attached to the two amino groups of the AmAbz core. researchgate.net This approach enables the creation of complex structures that can mimic discontinuous protein binding sites. researchgate.net

Furthermore, 4-(aminomethyl)benzoic acid (Amb) has been incorporated into bioactive pentapeptides with potent GPR54 agonistic activity. nih.gov The introduction of such non-natural amino acids can significantly influence the biological activity and pharmacokinetic properties of the resulting peptides. Additionally, 4-(aminomethyl)benzoic acid has been identified as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, showcasing its ability to interact with biological systems that recognize dipeptides. nih.gov

Given the successful application of its close analogs, this compound is a promising candidate for the design and synthesis of novel peptidomimetics and pseudopeptides. The presence of the chlorine atom can introduce additional properties, such as altered lipophilicity and metabolic stability, which could be advantageous in the development of new therapeutic agents.

Utilization in Combinatorial Chemistry Scaffolds for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. The use of molecular scaffolds is central to this approach, as they provide a core structure onto which various chemical substituents can be attached.

The trifunctional nature of this compound makes it an ideal scaffold for combinatorial library generation. Although specific libraries based on this compound are not yet described in the literature, the utility of its analog, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), as a scaffold for combinatorial chemistry has been proposed. researchgate.net The three distinct functional groups of AmAbz allow for the introduction of three points of diversity, enabling the creation of a large number of unique compounds from a single core structure.

The general principle of using substituted benzoic acids as scaffolds in combinatorial chemistry is well-established. For example, 3-amino-5-hydroxybenzoic acid has been used as a core structure for the solid-phase synthesis of a non-peptide library of over 2000 compounds. nih.gov In this library, the amino and hydroxy groups were variably substituted to generate a diverse set of molecules.

The potential for this compound in this area is significant. By systematically varying the substituents attached to the carboxylic acid, the aminomethyl group, and potentially the aromatic ring (via nucleophilic aromatic substitution of the chlorine atom), vast and structurally diverse chemical libraries could be generated for high-throughput screening in drug discovery programs.

Integration into Solid-Phase Synthesis Methodologies for Complex Molecule Assembly

Solid-phase synthesis is a cornerstone of modern peptide and small-molecule synthesis, allowing for the efficient construction of complex molecules through a series of sequential reactions on a solid support. The integration of novel building blocks into solid-phase synthesis methodologies is crucial for expanding the accessible chemical space.

The structure of this compound is well-suited for solid-phase synthesis. The carboxylic acid can be used to anchor the molecule to a resin, while the aminomethyl group can be protected and then deprotected for subsequent chain elongation.

A clear precedent for this application is the use of the related compound, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), in the solid-phase synthesis of a branched pseudopeptide. researchgate.net In this synthesis, the AmAbz building block was attached to the solid support, and the peptide chains were elongated from its amino groups. The use of Fmoc-based solid-phase peptide synthesis (SPPS) is a common and effective method for such constructions. nih.govnih.gov

The successful solid-phase synthesis of peptides containing adenylylated serine and threonine residues using specialized amino acid building blocks further demonstrates the power of this approach for creating complex, modified biomolecules. nih.gov The principles and techniques developed for these systems could be readily adapted for the integration of this compound into solid-phase synthesis workflows, enabling the efficient assembly of complex molecules with novel architectures and functionalities.

Development of Functionalized Derivatives for Targeted Chemical Interaction Studies (e.g., enzyme binding studies)

The development of functionalized derivatives of small molecules is a key strategy for probing and modulating the activity of biological targets such as enzymes. The this compound scaffold provides a versatile platform for the synthesis of such derivatives.

While direct enzyme binding studies of this compound derivatives are not extensively reported, the biological activity of related compounds highlights the potential of this chemical class. For instance, derivatives of 4-chloro-3-sulfamoylbenzoic acid have been synthesized and shown to be potent inhibitors of carbonic anhydrase isozymes, with potential applications in the treatment of glaucoma. nih.gov This demonstrates that the 4-chloro-benzoic acid core can be functionalized to produce compounds with high affinity and selectivity for specific enzyme targets.

Furthermore, a variety of aminobenzoic acid derivatives have been synthesized and evaluated as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net These studies underscore the potential of the aminobenzoic acid scaffold in the design of enzyme inhibitors.

The synthesis of 3-amino-4-chloro benzohydrazide and its use as an affinity ligand for the purification of horseradish peroxidase is another example of how a functionalized derivative of this scaffold can be used for targeted chemical interactions with proteins. researchgate.net

By modifying the carboxylic acid and aminomethyl groups of this compound with various pharmacophoric groups, it is possible to generate a range of functionalized derivatives. These derivatives could then be used in targeted chemical interaction studies to explore their binding to and modulation of various enzymes and other biological targets.

Analytical Methodologies for the Characterization and Purity Assessment of 4 Chloro 3 Aminomethylbenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-Chloro-3-aminomethylbenzoic acid, offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. For a related compound, 3-amino-4-chlorobenzoic acid, ¹H NMR data has been recorded on a BRUKER AC-300 instrument. nih.gov In a different but structurally similar compound, 4-(aminomethyl)benzoic acid, the ¹H NMR spectrum shows distinct signals corresponding to the different types of protons present. chemicalbook.com For instance, the protons on the aromatic ring and the aminomethyl group would appear at characteristic chemical shifts.

¹³C NMR (Carbon-13 NMR): This method reveals the carbon framework of the molecule. The ¹³C NMR spectrum of 4-(chloromethyl)benzoic acid, a structurally related compound, has been documented. chemicalbook.com The chemical shifts of the carbon atoms in the benzene (B151609) ring and the carboxylic acid group provide key structural information. chemicalbook.com Quaternary carbons, those not bonded to any hydrogens, typically show signals of lower intensity. youtube.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure. While specific 2D NMR data for this compound is not readily available in the provided search results, these techniques are standard practice for unambiguous structural assignment of complex organic molecules. rsc.orgrsc.org

Table 1: Representative NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 4-(Chloromethyl)benzoic acid | ¹³C | Varies for aromatic, carboxyl, and chloromethyl carbons. chemicalbook.com |

| 4-Chlorobenzoic acid | ¹³C | Distinct signals for carboxyl and aromatic carbons. chemicalbook.com |

| 4-(Aminomethyl)benzoic acid | ¹H | Signals for aromatic and aminomethyl protons. chemicalbook.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation patterns.

Mass Spectrometry (MS): In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M+) provides the molecular weight of the compound. For 3-amino-4-chlorobenzoic acid, the molecular weight is 171.581 g/mol . nist.gov The fragmentation pattern, which shows how the molecule breaks apart, can provide valuable structural information. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. For instance, HRMS data for a related compound, analyzed via ESI-QTOF (Electrospray Ionization-Quadrupole Time-of-Flight), showed a precursor m/z of 170.0014297 for the [M-H]⁻ ion, confirming its elemental composition. nih.gov The study of fragmentation pathways in peptides containing a 4-aminomethylbenzoic acid residue highlights how the presence of this moiety can influence the fragmentation process under collision-induced dissociation (CID). nih.gov

Table 2: Mass Spectrometry Data for 3-Amino-4-chlorobenzoic Acid

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 171.581 g/mol | nist.gov |

| Precursor m/z [M-H]⁻ | 170.0014297 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. For 3-amino-4-chlorobenzoic acid, an IR spectrum has been recorded, which would be expected to show characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-Cl stretch. nih.govnist.gov The IR spectrum of the related 4-(aminomethyl)benzoic acid is also available for comparison. spectrabase.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. A Raman spectrum for 3-amino-4-chlorobenzoic acid is available and would complement the IR data, particularly for non-polar bonds. nih.gov

Table 3: Key Vibrational Spectroscopy Data for Related Compounds

| Compound | Technique | Key Functional Group Bands |

|---|---|---|

| 3-Amino-4-chlorobenzoic acid | IR, Raman | N-H, C=O, C-Cl stretches nih.govnist.gov |

| 4-(Aminomethyl)benzoic acid | IR | N-H, C=O stretches spectrabase.comchemicalbook.com |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.

Purity Determination: Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of compounds like this compound. A typical method might involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comsielc.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The development of HPLC methods for analyzing related aminobenzoic acid isomers demonstrates the capability of this technique to separate structurally similar compounds. helixchrom.com Validated HPLC methods are crucial for ensuring the quality of active pharmaceutical ingredients and their intermediates. ekb.eg

Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of chemical reactions in real-time. researchgate.net By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. bridgewater.edu This allows for the optimization of reaction conditions to maximize yield and purity. nih.gov For instance, the derivatization of amino acids with reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) or 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for their sensitive detection and quantification by HPLC. researchgate.netscielo.br

Table 4: Typical HPLC Parameters for Analysis of Related Benzoic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-phase (e.g., C18) sielc.comsielc.comekb.eg |

| Mobile Phase | Acetonitrile/water or methanol/water with a buffer (e.g., phosphate, acetate) sielc.comsielc.comresearchgate.net |

| Detection | UV-Vis (e.g., 205 nm, 260 nm) ekb.egresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, it can be derivatized to a more volatile form.

Derivatization: The carboxylic acid and amino groups can be converted into less polar and more volatile esters and amides, respectively. This derivatization step is crucial for making the compound amenable to GC-MS analysis.

Analysis: The derivatized compound is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. GC-MS data is available for the related compound 3-amino-4-chlorobenzoic acid, which would have likely undergone derivatization prior to analysis. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-4-chlorobenzoic acid |

| 4-(Aminomethyl)benzoic acid |

| 4-(Chloromethyl)benzoic acid |

| 4-Chlorobenzoic acid |

| 4-Amino-3-methylbenzoic acid |

| 4-Chloro-3,5-dinitrobenzotrifluoride |

| 9-Fluorenylmethyl chloroformate |

| Acetonitrile |

| Methanol |

| Water |

| Phosphate |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that synthesize this compound and for separating it from reactants, intermediates, and byproducts. This technique relies on the differential partitioning of components between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent or solvent mixture). utexas.edu

The separation is based on the polarity of the molecules. The stationary phase, such as silica gel, is polar. utexas.edu In the context of synthesizing this compound, which possesses both a polar carboxylic acid group and an amino group, its interaction with the stationary phase will be significant. youtube.com Non-polar compounds will have a weaker adsorption to the polar stationary phase and will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. utexas.eduyoutube.com Conversely, more polar compounds will interact more strongly with the stationary phase and have lower Rf values. youtube.com

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. The disappearance of reactant spots and the appearance and intensification of the product spot indicate the reaction's progression towards completion. youtube.com

The choice of the mobile phase is critical for achieving good separation. A typical mobile phase for separating compounds like aminobenzoic acid derivatives might consist of a mixture of solvents such as toluene, acetone, methanol, and ammonia. rsc.org The specific ratio of these solvents is optimized to achieve a clear separation between the spots of interest. After developing the plate, the separated spots, which are often colorless, need to be visualized. This can be achieved by using a UV lamp if the compounds are UV-active, or by staining with a developing agent like iodine, which reacts with organic compounds to produce colored spots. youtube.com

Table 1: TLC Parameters for Amino Acid Derivative Separation

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 plates | rsc.org |

| Mobile Phase Example | Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1 by volume) | rsc.org |

| Visualization | UV light (if applicable) or staining agents like iodine | youtube.com |

This table presents typical conditions and is subject to optimization for specific applications.

Other Advanced Analytical Techniques

Beyond routine chromatographic methods, a range of advanced analytical techniques are indispensable for a comprehensive characterization of this compound.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine, etc.) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its proposed empirical formula, C₈H₈ClNO₂.

This comparison serves as a crucial check for the purity and correctness of the synthesized compound. A close agreement between the experimental and theoretical values provides strong evidence for the confirmation of the empirical formula.

Table 2: Theoretical Elemental Composition of this compound (C₈H₈ClNO₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 51.77 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.35 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.11 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.55 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.24 |

| Total | 185.62 | 100.00 |

Atomic weights are approximate. Precise calculations would use more exact isotopic masses.

Spectrophotometry offers a sensitive and accurate method for quantifying this compound. These methods are typically based on the reaction of the analyte with a specific chromogenic reagent to produce a colored compound, the absorbance of which can be measured at a specific wavelength.

One established method for the determination of a similar compound, aminomethylbenzoic acid, involves its reaction with sodium 1,2-naphthoquinone-4-sulfonate in a pH 12.0 buffer solution. nih.gov This nucleophilic substitution reaction results in a pink-colored product. nih.gov The maximum absorption (λmax) of this complex is observed at 430 nm, and the method follows Beer's law over a specific concentration range, allowing for quantitative analysis. nih.gov For a related compound, 4-aminobenzoic acid, a method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor has been developed, with the resulting charge-transfer complex being quantified at 474 nm. sphinxsai.com

These spectrophotometric assays are valuable for determining the concentration of the compound in various samples with high sensitivity and reproducibility. nih.gov

Table 3: Example of a Spectrophotometric Method for Aminobenzoic Acid Determination

| Parameter | Value | Reference |

| Chromogenic Reagent | Sodium 1,2-naphthoquinone-4-sulfonate | nih.gov |

| pH | 12.0 | nih.gov |

| Maximum Wavelength (λmax) | 430 nm | nih.gov |

| Molar Absorptivity (ε) | 2.87 x 10³ L mol⁻¹ cm⁻¹ | nih.gov |

| Correlation Coefficient (r) | 0.9996 | nih.gov |

| Detection Limit | 0.11 mg/L | nih.gov |

This data is for aminomethylbenzoic acid and serves as an illustrative example of the technique's application.

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the solid-state structure of crystalline materials like this compound. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, detailed information about the arrangement of atoms and molecules within the crystal lattice can be obtained.

Single-crystal XRD analysis can determine the precise three-dimensional structure, including bond lengths, bond angles, and torsion angles. It also reveals the crystal system, space group, and unit cell dimensions, which are unique identifiers for a specific crystalline form. Studies on similar molecules, such as chloro- and methyl-substituted benzoic acids, have shown how functional groups influence the packing of hydrogen-bonded ribbons within the crystal structure. rsc.org For instance, the analysis of cocrystals of 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387) revealed crystallization in the P2₁ space group and the presence of stabilizing intermolecular interactions like O-H···N hydrogen bonds. mdpi.com

Table 4: Illustrative Crystallographic Data for a Related Substituted Benzoic Acid Derivative

| Parameter | Example Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | mdpi.com |

| a (Å) | Value | |

| b (Å) | Value | |

| c (Å) | Value | |

| α (°) | 90 | |

| β (°) | Value | |

| γ (°) | 90 | |

| Volume (ų) | Value | |

| Z (molecules/unit cell) | Value |

This table provides an example format for crystallographic data. Specific values for this compound would need to be determined experimentally.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Aminomethylbenzoic Acid

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

Current synthetic methodologies for 4-Chloro-3-aminomethylbenzoic acid are not extensively documented in publicly accessible literature. This presents a significant opportunity for the development of novel and sustainable synthetic strategies guided by the principles of green chemistry. Future research should prioritize the design of synthetic pathways that maximize atom economy, minimize waste generation, and utilize environmentally benign reagents and solvents.

Key areas for investigation include:

Catalytic C-H Aminomethylation: Exploring direct C-H aminomethylation of 4-chlorobenzoic acid would represent a highly atom-economical approach, avoiding the use of pre-functionalized starting materials. Research into suitable catalysts, such as those based on transition metals or photoredox systems, could unlock efficient and selective transformations.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Investigating the potential of engineered enzymes, such as aminotransferases or enzymes from pathways involved in the biosynthesis of related natural products, for the synthesis of this compound could lead to highly sustainable processes.

Flow Chemistry Synthesis: Continuous flow manufacturing offers numerous advantages over batch processing, including improved safety, efficiency, and scalability. The development of a continuous flow synthesis for this compound would be a significant advancement, potentially enabling safer handling of reactive intermediates and facilitating process optimization.

A comparative analysis of potential synthetic routes is presented in Table 1, highlighting the need to move towards more sustainable methodologies.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Strategy | Potential Starting Materials | Key Principles | Anticipated Advantages | Research Challenges |

| Traditional Multi-step Synthesis | Substituted toluenes or benzonitriles | Not optimized for green chemistry | Established chemical transformations | Low atom economy, use of hazardous reagents, multiple steps |

| Catalytic C-H Aminomethylation | 4-Chlorobenzoic acid | Atom economy, C-H functionalization | Reduced step count, high atom economy | Catalyst development, regioselectivity control |

| Biocatalytic Synthesis | 4-Chlorobenzoic acid or related precursors | Green chemistry, high selectivity | Mild reaction conditions, high enantioselectivity | Enzyme discovery and engineering, substrate scope |

| Flow Chemistry Synthesis | Optimized starting materials | Process intensification, safety | Enhanced reaction control, scalability | Reactor design, optimization of flow parameters |

Exploration of Undiscovered Chemical Transformations and Functionalizations Based on its Unique Substitution Pattern

The unique substitution pattern of this compound, featuring a carboxylic acid, an aminomethyl group, and a chlorine atom on the aromatic ring, offers a rich landscape for exploring novel chemical transformations. The interplay of these functional groups can lead to unique reactivity and the synthesis of diverse molecular scaffolds.

Future research could focus on:

Orthogonal Functionalization: Developing selective protection and activation strategies to functionalize the carboxylic acid, aminomethyl, and chloro-substituents independently. This would enable the synthesis of a wide array of derivatives with precisely controlled architectures.

Intramolecular Cyclization Reactions: The proximity of the aminomethyl and carboxylic acid groups could be exploited to synthesize novel heterocyclic compounds through intramolecular cyclization reactions. Investigating various cyclization conditions could lead to the formation of lactams and other interesting ring systems.

Cross-Coupling Reactions: The chlorine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Exploring these reactions would allow for the introduction of a wide range of substituents at the 4-position, leading to the generation of diverse chemical libraries for further research.

Advanced Theoretical Investigations into Its Reactivity, Aromaticity, and Interactions with Diverse Chemical Environments

Computational chemistry provides a powerful tool to understand and predict the chemical behavior of molecules. Advanced theoretical investigations on this compound can provide valuable insights into its electronic structure, reactivity, and interactions, guiding experimental design.

Key areas for theoretical study include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbital energies (HOMO-LUMO). These calculations can help in predicting the most reactive sites for electrophilic and nucleophilic attack.

Aromaticity Analysis: The substitution pattern can influence the aromaticity of the benzene (B151609) ring. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity and understand how it affects the molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with different solvent environments or other molecules. This can provide insights into its behavior in solution and its potential for forming intermolecular interactions.

Innovation in Analytical Methodologies for Trace Analysis, Impurity Profiling, and Real-time Reaction Monitoring

Robust analytical methods are crucial for ensuring the purity and quality of chemical compounds and for monitoring the progress of chemical reactions. The development of innovative analytical methodologies for this compound is essential for its future research and application.

Future research in this area should focus on:

Trace Analysis: Developing highly sensitive methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of trace levels of the compound in various matrices.

Impurity Profiling: Identifying and characterizing potential impurities that may arise during synthesis or degradation. This is crucial for establishing a comprehensive quality control profile for the compound.

Real-time Reaction Monitoring: Employing Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) or Raman spectroscopy, to monitor the progress of synthetic reactions in real-time. This would enable better process control and optimization.

Design and Synthesis of Next-Generation Derivatives for Focused Chemical Research Applications (excluding explicit drug development or clinical applications)

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of next-generation derivatives for various chemical research applications. By systematically modifying its functional groups, novel compounds with tailored properties can be created.

Potential research applications for its derivatives include:

Molecular Probes: Designing fluorescently labeled derivatives that can be used as probes to study biological processes or as sensors for specific analytes.

Building Blocks for Materials Science: Utilizing the compound as a monomer or cross-linking agent for the synthesis of novel polymers or materials with interesting properties, such as thermal stability or specific recognition capabilities.

Ligands for Coordination Chemistry: The aminomethyl and carboxylic acid groups can act as chelating ligands for metal ions. Synthesizing derivatives and studying their coordination complexes could lead to new catalysts or functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-aminomethylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorination of a benzoic acid precursor followed by aminomethylation. For example, chlorination at the 4-position can be achieved using Cl₂/FeCl₃ under controlled temperature (0–5°C). Subsequent introduction of the aminomethyl group may employ Mannich-type reactions with formaldehyde and ammonia derivatives. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of Cl₂ for complete substitution) and monitoring pH to prevent side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA (70:30). Compare retention times with standards.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (e.g., m/z 200.5).

- NMR : ¹H NMR in DMSO-d₆ should show characteristic signals: δ 8.1 (aromatic H), δ 3.9 (-CH₂NH₂). Discrepancies in integration ratios may indicate impurities .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation (solvent: DMF/water).

- Resolve ambiguities in aminomethyl group orientation using difference Fourier maps.

- Validate with R-factor < 0.05 and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- HOMO-LUMO gaps (predicting charge-transfer behavior).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., -NH₂ as a nucleophile).

- Compare theoretical IR spectra with experimental data to validate tautomeric forms .

Q. What experimental strategies address contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Contradictions (e.g., unexpected ¹³C NMR shifts) may arise from dynamic processes like keto-enol tautomerism. Strategies:

- Variable-temperature NMR to detect exchange broadening.

- Deuterium exchange experiments to identify labile protons.

- Cross-validate with computational NMR chemical shifts (GIAO method) .

Q. How to design biological activity assays for this compound, particularly in medicinal chemistry contexts?

- Methodological Answer : Focus on target-specific assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines via scintillation counting.

- Address false positives by including negative controls (e.g., aminomethyl-free analogs) .

Q. What advanced chromatographic techniques resolve degradation products under stress conditions?

- Methodological Answer : Employ UPLC-MS/MS for stability studies:

- Forced degradation : Expose to heat (80°C), UV light, and oxidative conditions (H₂O₂).

- Identify degradation products (e.g., dechlorinated or oxidized derivatives) via high-resolution MS and tandem MS/MS fragmentation.

- Quantify using a validated method with ≤5% RSD for precision .

Methodological Notes

- Synthesis References : Adapt protocols from analogous chlorinated benzoic acids (e.g., 4-Chloro-3-methylbenzoic acid) .

- Computational Tools : Utilize Gaussian or ORCA for DFT studies, referencing Becke’s exchange-correlation functionals .

- Crystallography : SHELXTL (Bruker AXS) for structure refinement; compare with PubChem data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.